N-(2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)oxirane-2-carboxamide is a complex organic compound featuring a benzothiazole ring fused with a tetrahydro structure, an oxirane (epoxide) ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-phenyl-1,3-benzothiazole and appropriate epoxide precursors.
Reaction Steps:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxirane ring, converting it to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids (e.g., m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic processes due to its unique structure.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Biochemical Probes: Used in the study of enzyme mechanisms and interactions due to its reactive oxirane ring.
Industry
Materials Science:
Polymer Chemistry: Used in the synthesis of polymers with unique structural features.
Mechanism of Action
The compound exerts its effects primarily through interactions involving its oxirane and benzothiazole rings. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The benzothiazole ring can interact with various molecular targets, influencing pathways involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiazole: Lacks the tetrahydro and oxirane functionalities, making it less reactive.
Benzothiazole-2-carboxamide: Similar structure but without the phenyl and oxirane groups, leading to different reactivity and applications.
Epoxybenzothiazole Derivatives: Compounds with similar oxirane functionality but different substituents on the benzothiazole ring.
Uniqueness
N-(2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)oxirane-2-carboxamide is unique due to the combination of its benzothiazole ring, tetrahydro structure, and reactive oxirane ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
N-(2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c19-15(13-9-20-13)17-11-7-4-8-12-14(11)21-16(18-12)10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWHEXLLWNHTLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N=C(S2)C3=CC=CC=C3)NC(=O)C4CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.